6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties
- A study describes the synthesis of 2-imino-2H-chromene-3-carboxamides, which includes the compound . These compounds were synthesized through Knoevenagel condensation, using salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).
- Another research focused on synthesizing and characterizing various 2-imino-2H-chromene-3-carboxamides, which displayed antimicrobial activity (Ukhov et al., 2021).
- The structural and properties of several 3-substituted 2H-chromen-2-ones were studied, contributing to the understanding of the chemical characteristics of this class of compounds (Dyachenko et al., 2020).
Biological Activities
- Research on novel 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrated potential cytotoxic activities against various human cancer cell lines, indicating their potential in cancer therapy (Gill et al., 2016).
- A study synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested their antimicrobial properties. Some compounds in this series showed significant antimicrobial activity (Ukhov et al., 2021).
Chemosensor Development
- A report on the synthesis of nitro-3-carboxamide coumarin derivatives, including 6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide, suggested their use as novel fluorescent chemosensors for selective detection of metal ions, particularly Cu(II) (Bekhradnia et al., 2016).
Synthesis and Application in Material Science
- A study elaborated on the one-step synthesis of chromene-3-carboxamide derivatives, including the compound of interest, for antimicrobial evaluation. These compounds were synthesized through reactions involving cyanoacetamide derivatives (Helal et al., 2010).
- An investigation into the synthesis and properties of 4H-benzo[h]chromene derivatives was conducted, enhancing the understanding of this class of compounds in material science applications (Al‐Sehemi et al., 2012).
Properties
IUPAC Name |
6-chloro-N-(2-chlorophenyl)-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-6-14-9(7-10)8-11(15(19)22-14)16(21)20-13-4-2-1-3-12(13)18/h1-8,19H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYWWRKCZPDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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